REACTION_CXSMILES
|
C([Li])CCC.[O:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1.BrC1C=COC=1.[CH2:17]([Sn:21](Cl)([CH2:26][CH2:27][CH2:28][CH3:29])[CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH3:20]>CCCCCC>[O:6]1[CH:10]=[CH:9][C:8]([Sn:21]([CH2:22][CH2:23][CH2:24][CH3:25])([CH2:26][CH2:27][CH2:28][CH3:29])[CH2:17][CH2:18][CH2:19][CH3:20])=[CH:7]1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
BrC1=COC=C1
|
Name
|
tributyltin chloride
|
Quantity
|
33.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
the whole is stirred for 15 minutes at -60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed -50° C.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
to exceed -50° C.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
to come to -10° C.
|
Type
|
STIRRING
|
Details
|
is then stirred for one hour at that temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solution is then carefully quenched with water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase is washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
It is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
DISTILLATION
|
Details
|
is purified by distillation in a high vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C=C(C=C1)[Sn](CCCC)(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.14 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |